molecular formula C20H20N2O B4920792 2-acetyl-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-acetyl-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B4920792
M. Wt: 304.4 g/mol
InChI Key: WQOOYPCWHVLBJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine has been used for centuries in traditional medicine and shamanic rituals due to its psychoactive properties. However, in recent years, harmine has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

Harmine exerts its effects through various mechanisms, including the inhibition of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of serotonin and other neurotransmitters. Harmine also binds to and activates the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological processes, including immune function and detoxification.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, such as serotonin and dopamine, and the induction of oxidative stress and inflammation. Harmine has also been shown to modulate various signaling pathways, including the Wnt signaling pathway, which is involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments, including its availability from natural sources and its relatively low toxicity. However, 2-acetyl-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has some limitations, including its poor solubility in water and its potential to interfere with other assays due to its fluorescence properties.

Future Directions

There are several future directions for 2-acetyl-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including the development of this compound derivatives with improved pharmacological properties and the investigation of this compound's potential therapeutic applications in various diseases, including neurodegenerative diseases, such as Alzheimer's disease, and metabolic disorders, such as diabetes. Additionally, further studies are needed to elucidate the molecular mechanisms underlying this compound's effects and to identify potential drug targets for this compound and its derivatives.

Synthesis Methods

Harmine can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine and an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reduction of harmaline, a related beta-carboline alkaloid, using sodium borohydride.

Scientific Research Applications

Harmine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and infectious diseases. In neuroscience, 2-acetyl-1-(3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to promote neurogenesis, the growth of new neurons, in the hippocampus, a brain region involved in learning and memory. Harmine has also been shown to have antidepressant and anxiolytic effects in animal models.
In oncology, this compound has been studied for its potential anticancer properties. Harmine has been shown to induce apoptosis, programmed cell death, in various cancer cell lines, including breast, prostate, and pancreatic cancer cells. Harmine has also been shown to inhibit cancer cell migration and invasion.
In infectious diseases, this compound has been studied for its potential antiviral and antibacterial properties. Harmine has been shown to inhibit the replication of various viruses, including hepatitis C virus and Zika virus. Harmine has also been shown to have antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli.

Properties

IUPAC Name

1-[1-(3-methylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-13-6-5-7-15(12-13)20-19-17(10-11-22(20)14(2)23)16-8-3-4-9-18(16)21-19/h3-9,12,20-21H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOOYPCWHVLBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CCN2C(=O)C)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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